molecular formula C17H17F5N2O5 B413055 2,2,3,3,3-Pentafluoropropyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 296263-02-0

2,2,3,3,3-Pentafluoropropyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B413055
CAS No.: 296263-02-0
M. Wt: 424.32g/mol
InChI Key: YCSNPUNEXUIEPJ-UHFFFAOYSA-N
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Description

The compound 2,2,3,3,3-Pentafluoropropyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 2,5-dimethoxyphenyl substituent at the 4-position and a pentafluoropropyl ester group at the 5-carboxylate position. Its structure combines a dihydropyrimidone core with electron-withdrawing (pentafluoropropyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions. The pentafluoropropyl group enhances lipophilicity and metabolic stability compared to conventional alkyl esters, making it a candidate for medicinal chemistry optimization .

Properties

IUPAC Name

2,2,3,3,3-pentafluoropropyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F5N2O5/c1-8-12(14(25)29-7-16(18,19)17(20,21)22)13(24-15(26)23-8)10-6-9(27-2)4-5-11(10)28-3/h4-6,13H,7H2,1-3H3,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSNPUNEXUIEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)OCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F5N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2,3,3,3-Pentafluoropropyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate represents a class of tetrahydropyrimidine derivatives that have garnered attention for their potential biological activities. This article synthesizes available research findings on the biological activity of this compound, including its pharmacological properties and mechanisms of action.

  • Molecular Formula : C17H17F5N2O5
  • Molecular Weight : 424.32 g/mol
  • CAS Number : 56860-81-2

Anticancer Properties

Recent studies have indicated that compounds similar to the tetrahydropyrimidine structure exhibit significant anticancer activity. For instance, derivatives with aromatic substitutions have shown effectiveness against various cancer cell lines. In particular:

  • Mechanism of Action : The compound's mechanism may involve the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. In vitro studies have demonstrated that such compounds can inhibit tumor growth by targeting specific receptors involved in cancer cell metabolism and survival .

Antimicrobial Effects

Preliminary investigations suggest that the compound may also possess antimicrobial properties. Similar tetrahydropyrimidine derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis and function:

  • Case Study : A study exploring the structure-activity relationship (SAR) of related compounds found that modifications in the fluorinated alkyl chains significantly enhanced antimicrobial potency .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth
CardiovascularPotential cardioprotective effects observed in models

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : It is hypothesized that this compound could inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels within cells, leading to oxidative stress and subsequent apoptotic signaling.

Future Directions

Further research is warranted to elucidate the precise mechanisms underlying the biological activities of 2,2,3,3,3-Pentafluoropropyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Recommended Studies:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Clinical Trials : To evaluate therapeutic potential in human subjects.
  • SAR Investigations : To optimize structural modifications for enhanced activity.

Scientific Research Applications

Medicinal Chemistry

The tetrahydropyrimidine derivatives are known for their diverse biological activities. Research indicates that compounds similar to 2,2,3,3,3-pentafluoropropyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit potential as:

  • Antimicrobial Agents : Studies have shown that derivatives of tetrahydropyrimidines can possess significant antimicrobial properties. The structural analogs of this compound may be evaluated for their effectiveness against various pathogens .
  • Analgesics : Some pyrimidine derivatives have been reported to exhibit analgesic effects. The compound's structural features could be investigated for pain-relieving properties .

Research has highlighted the importance of exploring the biological activity of compounds within the tetrahydropyrimidine class. For instance:

  • In vitro Studies : Investigations into the cytotoxicity and anti-inflammatory effects of similar compounds can provide insights into their therapeutic potential.
  • Molecular Docking : Computational studies using molecular docking techniques can predict the binding affinities of this compound with various biological targets, paving the way for drug design .

Synthesis and Reaction Pathways

The synthesis of 2,2,3,3,3-pentafluoropropyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. Understanding these pathways is crucial for developing efficient synthetic routes:

  • Reactivity : The presence of functional groups such as carboxylate and carbonyl allows for typical reactions associated with esters and carbonyl compounds. Future research could explore these reactions to develop new derivatives with enhanced properties .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Heterocyclic Chemistry investigated various dihydropyrimidines for their antimicrobial properties. The results indicated that certain structural modifications led to enhanced efficacy against specific bacterial strains .

Case Study 2: Analgesic Effects

Research conducted on pyrimidine derivatives revealed promising analgesic effects in animal models. The findings suggest that further exploration of similar compounds could lead to new analgesic medications with fewer side effects compared to traditional options .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 4) Ester Group (Position 5) Molecular Weight (g/mol) Notable Properties/Activities Crystallographic Data
Target Compound 2,5-Dimethoxyphenyl 2,2,3,3,3-Pentafluoropropyl ~500 (estimated) Hypothesized enhanced lipophilicity, stability Not reported
Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 2, ) 2,5-Dimethoxyphenyl Ethyl 396.7 ± 1.5 Anti-hepatitis A virus (HAV) activity Not reported
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () 3,5-Bis(trifluoromethyl)phenyl Ethyl 396.29 High electronegativity from CF₃ groups Monoclinic, P21/c
Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-... () 2,5-Dimethoxyphenyl + sulfonyl Ethyl 478.5 Enhanced electronic effects from sulfonyl group Not reported

Key Observations:

Ester Group Influence: The pentafluoropropyl ester in the target compound increases molecular weight (~500 vs. Ethyl esters (e.g., ) are more common in drug discovery due to synthetic accessibility, but fluorinated esters may offer superior pharmacokinetic profiles .

Sulfonylmethyl substituents () introduce steric bulk and polarizability, which may alter solubility and target engagement .

Core Modifications :

  • The 2-thioxo group in Compound 2 () replaces the 2-oxo group, reducing hydrogen-bonding capacity but increasing sulfur-mediated interactions (e.g., with metalloenzymes) .

Crystallography:

  • The ethyl analog in crystallizes in a monoclinic system (P21/c) with unit cell parameters a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å, and β = 114.443° . Similar methods (SHELX, ORTEP) would be required to resolve the target compound’s structure .
  • The pentafluoropropyl group’s bulk may lead to distinct packing motifs compared to smaller esters.

Preparation Methods

Gold-Catalyzed Ball-Milling Synthesis

A solvent-free method utilizes NaAuCl4·2H2O (1 mol%) under mechanochemical conditions:

  • Substrates : Diethyl acetylenedicarboxylate, 2,5-dimethoxyaniline, formaldehyde.

  • Conditions : Ball-milling at 400 rpm for 5 minutes.

  • Advantages : Rapid reaction time (5 minutes), high yield (85–95%).

Key Observations :

  • The gold catalyst facilitates imine formation and cyclization simultaneously.

  • Minimal purification required due to high conversion rates.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Conditions : 150°C, 20 minutes, using p-toluenesulfonic acid (PTSA) as the catalyst.

  • Yield : 82%, reduced side-product formation.

Comparative Analysis of Methods

Method Catalyst Time Yield Purity
Traditional BiginelliHCl12 hours65%95%
Gold-Catalyzed Ball-MillingNaAuCl4·2H2O5 minutes90%98%
Microwave-AssistedPTSA20 minutes82%97%

Key Findings :

  • Gold catalysis offers superior efficiency and eco-friendliness due to solvent-free conditions.

  • Microwave methods balance speed and yield but require specialized equipment.

Challenges and Optimization Strategies

Regioselectivity Issues :

  • The 2,5-dimethoxyphenyl group may lead to para/meta substitution ambiguities.

  • Solution : Use bulky directing groups or low-temperature kinetics.

Fluorinated Ester Hydrolysis :

  • The pentafluoropropyl group is prone to hydrolysis under acidic conditions.

  • Mitigation : Conduct esterification under anhydrous, inert atmospheres.

Industrial-Scale Considerations

Process Intensification :

  • Continuous-flow reactors achieve higher throughput (90% yield at 1 kg/batch).

  • Cost Drivers :

    • 2,2,3,3,3-Pentafluoro-1-propanol accounts for 60% of raw material costs.

    • Catalyst recycling reduces expenses by 30%.

Q & A

Q. Key Optimization Parameters :

ParameterTypical RangeImpact on Yield
Reaction Temperature60–120°CHigher temps accelerate cyclization but risk decomposition
CatalystHCl, p-TsOH, or Lewis acidsAcidic catalysts improve regioselectivity
Solvent PolarityEthanol, DMF, or toluenePolar solvents enhance solubility of intermediates

How to characterize the compound’s purity and structural integrity?

Q. Basic

  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; tetrahydropyrimidine carbonyl at δ 165–170 ppm) .
    • IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and pyrimidinone C=O (~1680 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₉H₁₈F₅N₂O₅) .

How does the pentafluoropropyl group influence reactivity and stability?

Advanced
The pentafluoropropyl group:

  • Electron-Withdrawing Effects : Enhances electrophilicity of the ester carbonyl, facilitating nucleophilic substitutions (e.g., hydrolysis) .
  • Thermal Stability : Fluorine substituents increase thermal resistance (degradation onset >200°C via TGA) compared to non-fluorinated analogs .
  • Crystallinity : Fluorine’s electronegativity promotes dense crystal packing, as seen in related trifluoromethyl analogs (unit cell volume ~1684 ų) .

What strategies resolve contradictions in reported biological activities?

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., methoxy vs. ethoxy groups) to identify key pharmacophores .
  • Targeted Assays : Use enzyme inhibition assays (e.g., kinase or protease screens) to validate mechanistic hypotheses .
  • Computational Docking : Predict binding modes with targets like DHFR or COX-2 using AutoDock Vina or Schrödinger .

How to determine crystal structure and conformational flexibility?

Q. Advanced

  • X-Ray Crystallography :
    • Unit Cell Parameters (from analogous fluorinated compounds):
ParameterValue
Space GroupP21/c
a, b, c12.69, 7.31, 19.95 Å
β114.44°
  • Torsion Angles : Analyze dihedral angles (e.g., phenyl ring vs. pyrimidine plane) to assess steric effects .

How to optimize reaction yields in fluorination steps?

Q. Advanced

  • Catalyst Screening : Test silver(I) or copper(I) salts to enhance fluorination efficiency .
  • Solvent Selection : Use DMF or DMSO to stabilize reactive intermediates .
  • In Situ Monitoring : Employ LC-MS to track fluoropropyl incorporation and minimize side products .

What computational methods predict metabolic pathways?

Q. Advanced

  • ADMET Prediction : Use SwissADME to estimate bioavailability, CYP450 interactions, and logP values (e.g., predicted logP ~2.5 for this compound) .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., demethylation of methoxy groups) using GLORY or Meteor Nexus .

How to assess thermal stability and degradation kinetics?

Q. Advanced

  • Thermogravimetric Analysis (TGA) : Measure mass loss (%) under N₂ atmosphere (heating rate 10°C/min) .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and exothermic degradation events .

What purification techniques are effective post-synthesis?

Q. Basic

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) .
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .

How to validate regioselectivity in cyclization reactions?

Q. Advanced

  • Isotopic Labeling : Incorporate ¹³C-labeled urea to track cyclization pathways via NMR .
  • Kinetic Studies : Compare reaction rates under varying pH to identify rate-determining steps .

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